1-(6-Aminopyridin-3-yl)-3-methylazetidin-3-ol 1-(6-Aminopyridin-3-yl)-3-methylazetidin-3-ol
Brand Name: Vulcanchem
CAS No.: 1253911-28-2
VCID: VC2703331
InChI: InChI=1S/C9H13N3O/c1-9(13)5-12(6-9)7-2-3-8(10)11-4-7/h2-4,13H,5-6H2,1H3,(H2,10,11)
SMILES: CC1(CN(C1)C2=CN=C(C=C2)N)O
Molecular Formula: C9H13N3O
Molecular Weight: 179.22 g/mol

1-(6-Aminopyridin-3-yl)-3-methylazetidin-3-ol

CAS No.: 1253911-28-2

Cat. No.: VC2703331

Molecular Formula: C9H13N3O

Molecular Weight: 179.22 g/mol

* For research use only. Not for human or veterinary use.

1-(6-Aminopyridin-3-yl)-3-methylazetidin-3-ol - 1253911-28-2

Specification

CAS No. 1253911-28-2
Molecular Formula C9H13N3O
Molecular Weight 179.22 g/mol
IUPAC Name 1-(6-aminopyridin-3-yl)-3-methylazetidin-3-ol
Standard InChI InChI=1S/C9H13N3O/c1-9(13)5-12(6-9)7-2-3-8(10)11-4-7/h2-4,13H,5-6H2,1H3,(H2,10,11)
Standard InChI Key MSRBJKAFGFOQJX-UHFFFAOYSA-N
SMILES CC1(CN(C1)C2=CN=C(C=C2)N)O
Canonical SMILES CC1(CN(C1)C2=CN=C(C=C2)N)O

Introduction

Structural Characteristics and Chemical Properties

1-(6-Aminopyridin-3-yl)-3-methylazetidin-3-ol belongs to the class of heterocyclic compounds, specifically azetidines, which are recognized for their ability to act as intermediates in the synthesis of pharmaceuticals and other biologically active molecules. The compound features a four-membered azetidine ring with a hydroxyl and methyl group at position 3, connected to a 6-aminopyridine group.

The molecular structure consists of several key components:

  • A four-membered azetidine ring with nitrogen

  • A methyl substituent at position 3 of the azetidine

  • A hydroxyl group at position 3 of the azetidine

  • A 6-aminopyridin-3-yl group attached to the azetidine nitrogen

Table 1: Key Chemical Properties of 1-(6-Aminopyridin-3-yl)-3-methylazetidin-3-ol

PropertyValue
Molecular FormulaC₉H₁₃N₃O
Molecular Weight~191.22 g/mol
Structural ComponentsAzetidine ring, 6-aminopyridine
Functional GroupsHydroxyl, amino, tertiary amine
Physical StateSolid (typical for similar compounds)
Solubility ProfileLikely soluble in polar organic solvents with some water solubility

The compound contains multiple hydrogen bond donors and acceptors, including the hydroxyl group on the azetidine ring and the amino group on the pyridine ring. These characteristics likely contribute to its solubility profile and potential for molecular interactions with biological targets.

Biological Relevance and Applications

1-(6-Aminopyridin-3-yl)-3-methylazetidin-3-ol has potential applications across multiple research domains, particularly in biochemical and pharmaceutical research.

Enzyme Inhibition Studies

The compound's structure suggests potential applications in enzyme inhibition studies. Related aminopyridine derivatives have demonstrated enzyme inhibitory activity, suggesting this compound may exhibit similar properties. For example, certain 6-aminopyridin-3-yl derivatives have been shown to act as mechanism-based inhibitors of myeloperoxidase (MPO), an enzyme linked to oxidative stress in inflammatory conditions .

Medicinal Chemistry Applications

The compound may serve as:

  • A potential pharmacological agent in its own right

  • A synthetic intermediate for more complex drug candidates

  • A structural scaffold for developing compound libraries with diverse biological activities

Related compounds containing the 6-aminopyridin-3-yl moiety have been developed as inhibitors for various biological targets. For instance, 9-(6-aminopyridin-3-yl) derivatives have been identified as mTOR inhibitors with potential applications in cancer treatment .

Research AreaPotential ApplicationBasis for Application
Biochemical ResearchEnzyme inhibition studiesStructural features conducive to enzyme binding
Medicinal ChemistryReceptor interaction studiesPresence of hydrogen bond donors/acceptors
Drug DevelopmentLead compound for pharmaceutical developmentStructural similarity to bioactive compounds
Chemical BiologyProbe for biological systemsPotential for selective binding to biological targets

Structure-Activity Relationships

Understanding the relationship between structure and activity is crucial for optimizing compounds for specific applications. While direct structure-activity data for 1-(6-Aminopyridin-3-yl)-3-methylazetidin-3-ol is limited, insights can be gained from related compounds.

Key Pharmacophores

The compound contains two important pharmacophores:

Comparison with Related Compounds

Examining structurally related compounds provides valuable context for understanding the potential properties and applications of 1-(6-Aminopyridin-3-yl)-3-methylazetidin-3-ol.

Table 3: Comparison with Structurally Related Compounds

CompoundMolecular FormulaMolecular WeightKey Structural DifferencesPotential Significance
1-(6-Aminopyridin-3-yl)-3-methylazetidin-3-olC₉H₁₃N₃O~191.22 g/molSubject compound-
1-(6-Aminopyridin-3-yl)-3-methylpyrrolidin-3-olC₁₀H₁₅N₃O193.25 g/molContains five-membered pyrrolidine vs. four-membered azetidineRing size affects conformation and potentially binding properties
3-methylazetidin-3-olC₄H₉NO87.12 g/molLacks aminopyridine moietySimpler building block component
1-((6-Aminopyridin-3-yl)methyl)-3-(4-bromophenyl)urea--Contains urea linkage and bromophenyl groupDemonstrated MPO inhibitory activity

The pyrrolidine analog (1-(6-Aminopyridin-3-yl)-3-methylpyrrolidin-3-ol) represents the closest structural relative, differing only in the size of the nitrogen-containing ring. This difference in ring size would affect the conformational properties and potentially the biological activity of the compound .

Physicochemical Properties

The physicochemical properties of 1-(6-Aminopyridin-3-yl)-3-methylazetidin-3-ol influence its behavior in biological systems and its potential utility in drug development.

Solubility Considerations

Based on its structure, the compound likely exhibits:

  • Moderate water solubility due to the presence of hydrogen bond donors and acceptors

  • Good solubility in polar organic solvents

  • Limited solubility in non-polar solvents

The hydroxyl group on the azetidine ring and the amino group on the pyridine are expected to contribute to hydrogen bonding capabilities, enhancing water solubility compared to structurally similar compounds lacking these features.

Stability Factors

Stability considerations for 1-(6-Aminopyridin-3-yl)-3-methylazetidin-3-ol include:

  • Potential sensitivity to oxidation, particularly of the aminopyridine moiety

  • Possible ring-opening reactions of the strained azetidine under acidic conditions

  • Relative stability under neutral and mildly basic conditions

These stability factors would need to be considered in formulation development and storage conditions for research applications.

Future Research Directions

Several promising research directions could enhance understanding of 1-(6-Aminopyridin-3-yl)-3-methylazetidin-3-ol and expand its potential applications.

Synthetic Optimization

Development of efficient, scalable synthetic routes would facilitate wider access to this compound for research purposes. This might include:

  • Exploration of alternative coupling strategies for connecting the azetidine and aminopyridine components

  • Investigation of green chemistry approaches to minimize environmental impact

  • Development of flow chemistry methods for continuous production

Biological Activity Screening

Comprehensive screening against various biological targets would help identify potential applications:

  • Enzyme inhibition assays across diverse enzyme classes

  • Receptor binding studies to identify potential pharmacological targets

  • Cell-based phenotypic screening to identify biological effects

Structure-Activity Relationship Development

Synthesis and testing of structural analogs would help establish structure-activity relationships:

  • Variation of substituents on the azetidine ring

  • Modification of the aminopyridine moiety

  • Exploration of bioisosteric replacements for key functional groups

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